5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride
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Overview
Description
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyrazine ring, forming a unique scaffold that has shown significant biological activities. It is particularly noted for its kinase inhibitory properties .
Preparation Methods
The synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then subjected to acid hydrolysis to yield the desired compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include hydrogen cyanide for cyanation, acids for hydrolysis, and reducing agents like hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biological studies to investigate its effects on various biological pathways.
Mechanism of Action
The mechanism by which 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets, such as kinases. It binds to the active sites of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent .
Comparison with Similar Compounds
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[3,4-b]pyrazine: Used in different synthetic applications and biological studies.
The uniqueness of this compound lies in its potent kinase inhibitory activity, which is less pronounced in other similar compounds .
Properties
Molecular Formula |
C7H6ClN3O2 |
---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)4-3-10-6-5(4)8-1-2-9-6;/h1-3H,(H,9,10)(H,11,12);1H |
InChI Key |
JOCSJPOTNDNORY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)C(=O)O.Cl |
Origin of Product |
United States |
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